molecular formula C22H25N3O4 B2911183 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide CAS No. 954070-96-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2911183
CAS No.: 954070-96-3
M. Wt: 395.459
InChI Key: UDSBVTWHHISLQV-UHFFFAOYSA-N
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Description

This ethanediamide derivative features a benzodioxolylmethyl group linked to a pyrrolidinylphenyl-ethyl moiety via an oxamide bridge. The benzodioxole ring (1,3-benzodioxole) is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The pyrrolidinyl group may contribute to improved solubility and binding interactions with biological targets, particularly proteases like falcipain-2 and falcipain-3 in Plasmodium falciparum . This compound is hypothesized to act as a protease inhibitor, analogous to other ethanediamide derivatives studied in antimalarial research .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-14-17-5-8-19-20(13-17)29-15-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,13H,1-2,9-12,14-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSBVTWHHISLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide typically involves a multi-step process. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole intermediate: This step involves the bromination of benzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium phosphate (K3PO4).

    Coupling with pyrrolidine: The brominated intermediate is then coupled with a pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction. This step often employs palladium(II) chloride (PdCl2) and xantphos as the ligand, with cesium carbonate (Cs2CO3) as the base in a solvent like 1,4-dioxane.

    Formation of the oxalamide linkage: The final step involves the reaction of the coupled intermediate with oxalyl chloride to form the oxalamide linkage under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the oxalamide linkage.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the pyrrolidine ring using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH or NaOMe in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents, which interfere with tubulin polymerization or stabilization.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related ethanediamide and carboxamide derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Target/Application References
Target Compound : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide C₂₃H₂₆N₄O₄ Benzodioxolylmethyl, pyrrolidinylphenyl-ethyl Falcipain-2/3 inhibition (hypothesized)
QOD : N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide C₂₄H₂₆N₄O₄ Benzodioxolyl, tetrahydroquinolin-ethyl Falcipain-2/3 inhibition (experimental)
ICD : N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide C₂₆H₂₄N₄O₂ Biphenylcarbonyl, indole-carboxamide Falcipain-2/3 inhibition (experimental)
Piperazinyl Derivative : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide C₂₆H₃₁FN₄O₅ Benzodioxolyl, 4-fluorophenylpiperazinyl, tetrahydrofuranmethyl Not specified (structural analog)
Fluorophenyl Derivative : N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ Benzodioxolyl, phenylpiperazinyl, 2-fluorophenyl Not specified (structural analog)

Key Observations

Piperazinyl derivatives (e.g., ) introduce basic nitrogen atoms, which could influence solubility and ionic interactions with protease residues.

Bioisosteric Replacements :

  • The indole-carboxamide moiety in ICD replaces the benzodioxole group, demonstrating that aromatic stacking interactions are critical for falcipain inhibition .

Synthetic Routes :

  • Ethanediamides are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in related compounds . The target compound likely follows similar protocols, whereas sulfonamide analogs (e.g., ) require sulfonyl chloride intermediates.

Pharmacokinetic Considerations :

  • The tetrahydrofuranmethyl group in may improve metabolic stability compared to alkyl chains, while the fluorophenyl substituent in could enhance membrane permeability via lipophilicity modulation.

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